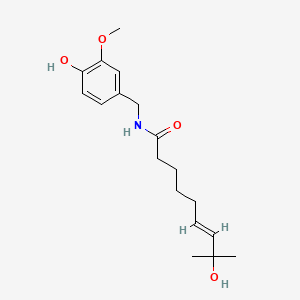
Calcipotriol Impurity 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcipotriol Impurity 1 is a derivative of calcipotriol, which is a synthetic analog of calcitriol, a form of vitamin D. Calcipotriol is primarily used in the treatment of psoriasis, a chronic skin condition. Impurities in pharmaceutical compounds like calcipotriol are critical to identify and study, as they can affect the efficacy and safety of the drug.
Mechanism of Action
- T cells play a role in psoriasis, and binding of Calcipotriol Impurity 1 to VDR modulates gene expression related to cell differentiation and proliferation .
- The exact mechanism of remitting psoriasis is not fully understood, but it likely involves gene modulation in T cells .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Calcipotriol Impurity 1 involves several synthetic steps. One common method includes the use of solid lipid nanoparticles to encapsulate the drug, which enhances its stability and efficacy . The process typically involves the following steps:
Weighing and Mixing: Weigh carbomer 940 and mix with glycerin to form a wetting agent.
Swelling: Add water and allow the mixture to swell overnight.
Encapsulation: Encapsulate calcipotriol in solid lipids to form nanoparticles.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. The encapsulation in solid lipids is particularly beneficial for improving the drug’s permeability and reducing skin irritation .
Chemical Reactions Analysis
Types of Reactions
Calcipotriol Impurity 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: Replacement of one functional group with another, often using reagents like halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride, often in methanol or ethanol.
Substitution: Halogens like chlorine or bromine, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydroxylated compounds.
Scientific Research Applications
Calcipotriol Impurity 1 has several applications in scientific research:
Chemistry: Used as a reference standard for analytical methods to ensure the purity and quality of calcipotriol.
Biology: Studied for its effects on cellular processes, particularly in skin cells.
Medicine: Investigated for its potential therapeutic effects and safety profile in treating psoriasis.
Industry: Used in the development of new formulations and delivery systems for calcipotriol
Comparison with Similar Compounds
Similar Compounds
Calcipotriol: The parent compound, used in the treatment of psoriasis.
Calcitriol: The natural form of vitamin D, involved in calcium metabolism.
Betamethasone: Often combined with calcipotriol for enhanced therapeutic effects.
Uniqueness
Calcipotriol Impurity 1 is unique in its specific structural modifications, which may affect its stability, efficacy, and safety profile. Unlike calcipotriol, it may have different pharmacokinetic properties and interactions with other compounds .
Properties
CAS No. |
112849-47-5 |
|---|---|
Molecular Formula |
C27H40O3 |
Molecular Weight |
412.62 |
Appearance |
Light Beige Sticky Solid |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
(1α,3β,5E,7E,22E,24R)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1,3,24-triol; (1R,3S,E)-5-((E)-2-((1R,3aS,7aR)-1-((2R,5R,E)-5-Cyclopropyl-5-hydroxypent-3-en-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-ylidene)ethylidene)-4-methylenecyclohexane-1,3- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzo[a]pyrene-1,6-dione](/img/structure/B602332.png)
![Benzo[a]pyrene-3,6-dione](/img/structure/B602333.png)
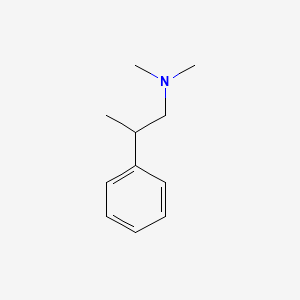
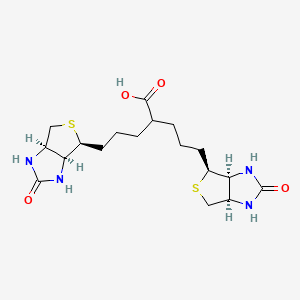
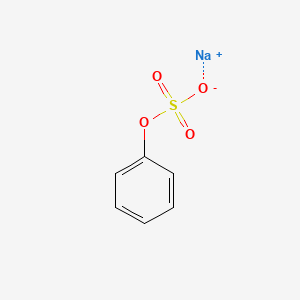

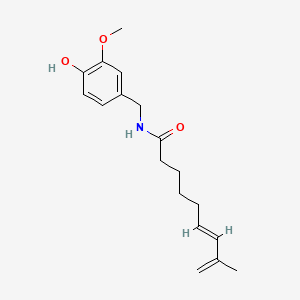
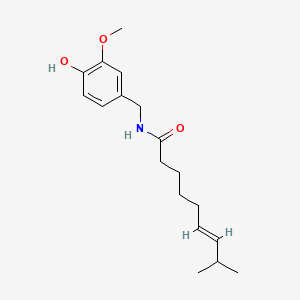
![1H-Imidazole, 2-[1-(2,3-dimethylphenyl)ethenyl]-1-(phenylmethyl)-](/img/structure/B602352.png)
